Cas no 2680729-98-8 (Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate)
![Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate structure](https://pt.kuujia.com/scimg/cas/2680729-98-8x500.png)
2680729-98-8 structure
Nome do Produto:Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate
Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
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- 2680729-98-8
- EN300-28301640
- benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate
- Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate
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- Inchi: 1S/C18H17BrFNO2/c19-16-7-6-15(17(20)9-16)8-14-10-21(11-14)18(22)23-12-13-4-2-1-3-5-13/h1-7,9,14H,8,10-12H2
- Chave InChI: ZSZNAIUTOPVOFQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CC1CN(C(=O)OCC2C=CC=CC=2)C1
Propriedades Computadas
- Massa Exacta: 377.04267g/mol
- Massa monoisotópica: 377.04267g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 5
- Complexidade: 397
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.4
- Superfície polar topológica: 29.5Ų
Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301640-1.0g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 1.0g |
$1629.0 | 2025-03-19 | |
Enamine | EN300-28301640-0.05g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 0.05g |
$1368.0 | 2025-03-19 | |
Enamine | EN300-28301640-2.5g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 2.5g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-28301640-0.5g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 0.5g |
$1563.0 | 2025-03-19 | |
Enamine | EN300-28301640-10.0g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 10.0g |
$7004.0 | 2025-03-19 | |
Enamine | EN300-28301640-0.1g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 0.1g |
$1433.0 | 2025-03-19 | |
Enamine | EN300-28301640-0.25g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 0.25g |
$1498.0 | 2025-03-19 | |
Enamine | EN300-28301640-5.0g |
benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate |
2680729-98-8 | 95.0% | 5.0g |
$4722.0 | 2025-03-19 |
Benzyl 3-[(4-bromo-2-fluorophenyl)methyl]azetidine-1-carboxylate Literatura Relacionada
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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